Home > Products > Building Blocks P16392 > 1-(Tetrahydro-2H-pyran-4-yl)ethanone
1-(Tetrahydro-2H-pyran-4-yl)ethanone - 137052-08-5

1-(Tetrahydro-2H-pyran-4-yl)ethanone

Catalog Number: EVT-339919
CAS Number: 137052-08-5
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

    Compound Description: PF-04447943 is a selective and brain-penetrant inhibitor of phosphodiesterase 9A (PDE9A) []. It was developed using a combination of parallel synthetic chemistry and structure-based drug design []. PF-04447943 has demonstrated the ability to increase cyclic guanosine monophosphate (cGMP) levels in both the brain and cerebrospinal fluid (CSF) of rodents []. Furthermore, this compound has exhibited procognitive effects in multiple rodent models and has shown promise in stabilizing synapses in a transgenic mouse model of amyloid precursor protein (APP) []. Clinical trials have indicated that PF-04447943 is well-tolerated in humans and elevates cGMP levels in the CSF of healthy individuals [].

Pyrimidine-2-amine-4-(2-methyl-1-(tetrahydro-2H-pyran-4-yl)-1-imidazol-5-yl) substituted and derivatives thereof

    Compound Description: These compounds are a class of molecules being investigated as potential treatments for various neurodegenerative diseases []. These diseases include dementia, Alzheimer's disease, Parkinson's disease, frontotemporal dementia Parkinson's type, HIV dementia, diseases associated with neurofibrillary pathology, and dementia pugilistica [].

4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388)

    Compound Description: GW788388 is a potent, selective, and orally active inhibitor of the transforming growth factor beta (TGF-β) type I receptor (ALK5) []. This compound exhibits antifibrotic activity and effectively reduced the expression of collagen IA1 mRNA in rat models of liver and renal fibrosis [].

2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide (GW842166X)

    Compound Description: GW842166X is a selective agonist of the cannabinoid receptor type 2 (CB2) []. This compound has shown efficacy in treating inflammatory pain, exhibiting an oral ED50 of 0.1 mg/kg in the rat Freund's complete adjuvant (FCA) model []. It was selected as a clinical candidate for the treatment of inflammatory pain [].

7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648)

    Compound Description: AZD7648 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) []. It was developed to overcome the challenge of selectivity against related kinases, such as PI3 kinase []. AZD7648 demonstrated significant antitumor activity in murine xenograft models, particularly when used in combination with DNA double-strand break inducers or PARP inhibitors [].

N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

    Compound Description: AZD0530 acts as a highly selective, orally available, dual-specific inhibitor of c-Src and Abl kinases []. It exhibits nanomolar potency against these kinases while demonstrating high selectivity over other kinases [].

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol derivatives

    Compound Description: These compounds represent a novel series of pyrazole-based heterocycles linked to a sugar moiety []. They were designed and synthesized to explore their potential as antidiabetic agents []. Some compounds within this series, such as 12f, 12h, and 12i, showed moderate antidiabetic activity comparable to the standard drug, remogliflozin [].

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

    Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index []. EPPA-1 showed potent anti-inflammatory activity both in vitro and in vivo with a reduced risk of emetic side effects compared to earlier generation PDE4 inhibitors [].

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

    Compound Description: RAF709 is a potent, selective, and orally bioavailable inhibitor of B-Raf and C-Raf kinases []. This compound was developed to target RAS mutant cancers and demonstrates efficacy in suppressing pMEK and tumor cell proliferation in KRAS mutant cell lines [].

7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide

    Compound Description: This compound is an orally active antagonist of the C-C chemokine receptor type 5 (CCR5) []. It has potential therapeutic applications in the treatment of HIV infection by blocking the CCR5 receptor, which is involved in HIV entry into cells.

(S)-5-(2-(9-Fluoro-2-(4-(2-hydroxypropan-2-yl)phenyl)-5H-chromeno[2,3-b]pyridin-5-yl)-2-methylpropanamido)-N-(tetrahydro-2H-pyran-4-yl)-1,3,4-thiadiazole-2-carboxamide (BMS-341)

    Compound Description: BMS-341 is a dissociated glucocorticoid receptor modulator []. This compound demonstrated improved pharmacokinetic properties and showed good efficacy in a chronic rat model of adjuvant-induced arthritis [].

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine hydrochloride

    Compound Description: This compound is a highly selective inhibitor of phosphodiesterase 10A (PDE10A) []. It shows promise as a potential therapeutic agent for psychosis disorders, such as schizophrenia, by modulating the activity of medium spiny neurons in the brain [].

N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide Derivatives

    Compound Description: This class of molecules, characterized by the thieno[3,2-c]pyridine core and the tetrahydro-2H-pyran-4-yl substituent, is being explored for anticancer properties []. These derivatives are synthesized and characterized for their potential use as anticancer agents [].

2-Chloro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline

    Compound Description: This compound serves as a crucial intermediate in the synthesis of an immuno-oncology drug candidate []. Its synthesis is optimized using a Negishi cross-coupling reaction to ensure scalability and efficiency in the production of the final drug substance [].

    Compound Description: These compounds are a class of arylacetamides designed and investigated for their potential as glucokinase (GK) activators []. Glucokinase activators have therapeutic potential in the treatment of type 2 diabetes.

    Compound Description: CJ-13,454 is an orally active inhibitor of 5-lipoxygenase (5-LO), showing potent anti-inflammatory effects []. It exhibits improved pharmacokinetic and toxicological profiles compared to its predecessor, CJ-12,918, making it a more suitable candidate for further development [].

    Compound Description: In the crystalline state, this compound exhibits intermolecular C-H⋯N interactions, leading to the formation of chains of molecules extending along the twofold screw axis []. The two pyridine rings in the molecule are oriented nearly perpendicular to each other [].

4-(8-methoxy-1-(1-methoxypropan-2-yl)-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]quinolin-7-yl)-3,5-dimethylisoxazole

    Compound Description: This compound is identified as a potent bromodomain inhibitor [, ]. Bromodomains are epigenetic reader proteins that play a crucial role in gene transcription. Inhibitors targeting bromodomains have shown promise in treating a variety of cancers and inflammatory diseases.

(S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamido}-3,4,5,6-tetrahydro-2H-pyran-4-yl)carbonyl]proline dimethyl sulfoxide monosolvate (4-MeBz-Aib-Pro-Thp-Pro-OH)

    Compound Description: 4-MeBz-Aib-Pro-Thp-Pro-OH is a tetrapeptide that adopts a helical conformation []. This conformation is stabilized by intramolecular hydrogen bonding, particularly between the amide N-H group of the heterocyclic α-amino acid Thp and the amide O atom of the 4-methoxybenzoyl group []. This interaction contributes to the formation of a relatively rigid β-turn structure [].

4-(8-methoxy-1-(1-methoxy-2-yl)-2-(tetrahydro-2H-pyran-4-yl)1H-imidazo[4,5-c]quinolin-7-yl)-3,5-dimethyl-isoxazole

    Compound Description: This molecule is a potent inhibitor of bromodomain proteins, specifically those involved in recognizing and binding to acetylated lysine residues on histones []. It has been investigated for its potential therapeutic applications in the treatment of various cancers and inflammatory diseases.

8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one (AZD0156)

    Compound Description: AZD0156 is a highly potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase []. AZD0156 has shown promising results in preclinical studies and is currently under clinical evaluation for its potential in cancer treatment, particularly in combination with DNA-damaging agents [].

    Compound Description: These compounds are inhibitors of the glycine transporter 1 (GlyT1) []. GlyT1 inhibitors are being investigated for their therapeutic potential in treating neuropsychiatric disorders, including schizophrenia [].

    Compound Description: This compound is a key intermediate in the development of dual inhibitors targeting both 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) []. These enzymes play significant roles in inflammation, and dual inhibitors targeting both enzymes are sought for their potential in treating inflammatory diseases.

Trimethyl[(4r)-tetrahydro-trans-2,6e-diphenyl-cis-3,5e-dimethyl-2H-pyran-4-yl]ammonium iodide and trimethyl[(4r)-tetrahydro-cis-2,6e-diphenyl-cis-3,5e-dimethyl-2H-pyran-4-yl]ammonium iodide

    Compound Description: These isomeric compounds provide evidence for the existence of a twist-boat conformation in both solution and solid states []. This conformation deviates from the more common chair conformation observed in six-membered rings and has implications for the understanding of molecular structure and reactivity.

Bipodonines A-J (1-10)

    Compound Description: These compounds are a new class of sesquiterpenes isolated from the fungus Bipolaris cynodontis DJWT-01 []. They are characterized by a unique 2-(tetrahydro-2H-pyran-2-yl)propan-2-ol system within their structures [].

4-(3-Fluoro-5-{[4-(2-methyl-1H-imidazol-1-yl)benzyl]oxy}phenyl)tetrahydro-2H-pyran-4-carboxamide

    Compound Description: This compound is a novel, orally active 5-lipoxygenase (5-LO) inhibitor []. The development of an efficient synthesis for this compound enabled its production in sufficient quantities for preclinical toxicology studies, facilitating its progress towards clinical trials [].

4-{[4-({[4-(2,2,2-Trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid

    Compound Description: This compound is a potent antagonist of the 5-HT4 receptor [, ]. The identification and characterization of its polymorphic forms are crucial for optimizing its pharmaceutical properties, such as stability and hygroscopicity [, ].

(R)-4-((4-((4-(Tetrahydrofuran-3-yloxy)benzo[d]isoxazol-3-yloxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-carboxylic acid

    Compound Description: This compound is a partial agonist of the 5-HT4 receptor [, ]. It is being investigated for its potential use in treating neurodegenerative diseases.

    Compound Description: This compound's crystal structure has been determined using X-ray diffraction techniques []. The molecule crystallizes in the monoclinic crystal system, specifically in space group C2 [].

3,5‐Diarylidenetetrahydro‐2H‐pyran‐4(3H)‐ones (DATPs)

    Compound Description: DATPs are a series of compounds that exhibit antiplasmodial and antimalarial activities by inhibiting Plasmodium falciparum pyridoxal synthase []. Among them, DATP 19 displays potent activity against the artemisinin-resistant PfMRA-1240 strain, while DATP 21 shows activity against both the CQ-sensitive Pf3D7 and CQ-resistant PfINDO strains [].

4-Methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]thiazole-2(3H)-thione (MTTOTHP)

    Compound Description: MTTOTHP is a compound whose structure and electronic properties, particularly the nitrogen-oxygen bond, have been investigated using a combination of experimental (X-ray diffraction) and theoretical (Density Functional Theory) methods []. The study highlights the importance of understanding the properties of this bond, as it plays a crucial role in the molecule's photochemical behavior, particularly its tendency to generate free oxygen radicals upon light exposure [].

    Compound Description: This compound is a previously investigated antiasthma drug candidate []. Its synthesis involves a palladium-catalyzed carbon-sulfur bond formation using a modified Migita reaction [].

6-(2,4-Difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487)

    Compound Description: These compounds are orally bioavailable and highly selective inhibitors of p38α, a key signaling molecule involved in inflammatory responses []. Pamapimod advanced to phase 2 clinical trials for rheumatoid arthritis [].

trans-6-[2-(2-N-Heteroaryl-3,5-disubstituted-pyrazol-4-yl)ethyl/ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-ones

    Compound Description: This series of compounds consists of N-heteroaryl-substituted mevalonolactones designed to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis []. These compounds showed promising results in inhibiting cholesterol biosynthesis both in vitro and in vivo and were investigated for their potential to lower plasma cholesterol levels [].

1-(Tetrahydro-5-hydroxy-6-(hydroxymethyl)-2H-pyran-3-yl)-5-[125I]iodouracil

    Compound Description: This compound is a newly developed 125I-labelled iodouracil hexitol nucleoside analogue designed for monitoring the herpes simplex virus type 1 thymidine kinase (HSV1-tk) reporter gene []. This compound demonstrated promising results with a higher accumulation in HSV1-tk expressing cells compared to wild-type cells [].

(3a7R,13bR)-3-((1R)-1-hydroxy-1-(5-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl)ethyl)-3a,11,11,13b-tetramethyl-2,3,3a,4,5,11,11a,12,13,13b-decahydroindeno[5′,4′:4,5]cyclohepta[1,2-c]oxepin-9(1H)-one

    Compound Description: The crystal structure of this compound has been determined through X-ray crystallography, providing insights into its three-dimensional arrangement [].

(5aS,6aS,8aR,9R,11aS,11bS,13R,13aS)-1,1,8a,11a-tetramethyl-9-((S)-1-((S)-5-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl)ethyl)-3-oxo-1,7,8,8a,9,10,11,11a,11b,12,13,13a-dodecahydro-3H,6H-cyclopenta[5,6]cyclopropa[1,8a]naphtho[2,1-c]oxepin-13-yl acetate

    Compound Description: The crystal structure of this complex molecule has been elucidated using X-ray diffraction techniques [].

4-Cyano-N-(2-(4,4-dimethyl-1-ene-1-yl)-6-(2,2,6,6-tetramethyl-tetrahydronaphthalene-2H-pyran-4-yl)pyridin-3-yl)-1H-imidazole-2-carboxamide

    Compound Description: This compound is a potential treatment for Hodgkin’s lymphoma []. It's used as either a monotherapy or in combination with other chemotherapeutic agents and/or regimens [].

5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

    Compound Description: This compound is synthesized via a tandem Knoevenagel-Michael reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one []. The structure of the compound was confirmed by NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis [].

4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol (XG-d)

    Compound Description: XG-d is a hydroquinone analog found in Vaccinium vitis-idaea L. []. It has been shown to induce apoptosis in C26 colon cancer cells and inhibit tumor growth in vivo []. Additionally, XG-d downregulates Bcl-2 expression, increases Bcl-2-associated X protein levels, and activates caspase-9, caspase-3, and poly(adenosine diphosphate-ribose) polymerase [].

4,5-Dihydro-1-(6-methyl-2-oxo-2H-pyran-4-yl)-5-morpholino-ν-triazoles

    Compound Description: This class of compounds serves as precursors in a synthetic pathway for creating pyrano[4,3-b]pyrrol-4(1H)-ones []. These triazoles undergo pyrolysis, yielding pyrrole-fused pyran-2-one derivatives through a reaction mechanism involving 2-aminoaziridines as key intermediates [].

(±)-(2,4,6-cis)-4-Chloro-6-(naphthalen-1-yl)-tetrahydro-2H-pyran-2-yl]methanol (CTHP)

    Compound Description: CTHP is a compound that demonstrates antihyperalgesic effects, particularly in models of chemical and thermal pain []. Its mechanism of action is believed to involve the NO/cGMP/KATP pathway and the κ-opioid receptor [].

2-((2-(3-hydroxy-7-methylene-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)propan-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

  • Compound Description: This compound is a marmesin derivative whose crystal structure has been determined []. It
Overview

1-(Tetrahydro-2H-pyran-4-yl)ethanone, also known by its chemical formula C7_7H12_{12}O2_2 and CAS Number 137052-08-5, is a compound characterized by a tetrahydropyran ring structure. This compound is primarily utilized in organic synthesis and medicinal chemistry due to its versatile reactivity and ability to serve as an intermediate in various chemical reactions.

Source

1-(Tetrahydro-2H-pyran-4-yl)ethanone can be synthesized from N-Methoxy-N-Methyl tetrahydropyran-4-carboxamide using methylmagnesium bromide as a reagent. The synthesis typically occurs in a controlled environment, often utilizing solvents such as tetrahydrofuran to facilitate the reaction .

Classification

This compound is classified under the category of ketones, specifically as a substituted tetrahydropyran derivative. Ketones are characterized by the presence of a carbonyl group (C=O), and in this case, the carbonyl is part of the tetrahydropyran ring structure.

Synthesis Analysis

Methods

The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)ethanone can be achieved through several methods:

  1. Reaction with Methylmagnesium Bromide:
    • A common method involves the reaction of N-Methoxy-N-Methyl tetrahydropyran-4-carboxamide with methylmagnesium bromide in tetrahydrofuran at low temperatures. The reaction mixture is gradually warmed to room temperature, followed by extraction and purification processes .
    • Technical Details: The typical yield from this method can reach up to 75%, depending on the reaction conditions.
  2. Industrial Production:
    • In industrial settings, this compound may also be synthesized through the reaction of tetrahydropyran with acetic anhydride in the presence of a catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
Molecular Structure Analysis

Data

The compound exhibits distinct NMR spectral data that can be used for identification:

  • δ\delta (300 MHz, DMSO-d6): 3.98 (m, 2H), 3.42 (m, 2H), 2.52 (m, 1H), 2.15 (s, 3H), 1.74 (m, 4H) .
Chemical Reactions Analysis

Reactions

1-(Tetrahydro-2H-pyran-4-yl)ethanone participates in various chemical reactions:

  1. Oxidation:
    • The compound can be oxidized to form corresponding carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  2. Reduction:
    • The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution:
    • It undergoes nucleophilic substitution reactions at the carbonyl carbon when treated with Grignard reagents or organolithium compounds .

Technical Details

The yields from these reactions vary based on conditions:

  • Oxidation Products: Carboxylic acids.
  • Reduction Products: Alcohols.
  • Substitution Products: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action

Process

The primary biochemical target of 1-(Tetrahydro-2H-pyran-4-yl)ethanone is Acid Phosphatase (APase). This compound facilitates the hydrolysis of monoesters and anhydrides of phosphoric acid, thereby influencing biochemical pathways related to phosphate metabolism.

Data

In cellular contexts, it plays a role in synthesizing detection reagents for cell biology applications and is involved in metabolic pathways that recycle phosphate .

Physical and Chemical Properties Analysis

Physical Properties

  • Boiling Point: Approximately 90–94 °C at reduced pressure (15 mmHg).
  • Density: 1.024 g/cm³.

Chemical Properties

The compound is stable under ambient conditions but should be handled with care due to its reactivity in synthetic transformations involving its carbonyl group.

Applications

1-(Tetrahydro-2H-pyran-4-yl)ethanone is primarily used as an intermediate in organic synthesis and medicinal chemistry. Its applications include:

  • Synthesis of Detection Reagents: Utilized in developing reagents for biological assays.
  • Organic Synthesis: Acts as a versatile building block for synthesizing polysubstituted olefins through reactions with Wittig's reagent .

This compound's unique reactivity profile makes it valuable for researchers in organic chemistry and related fields seeking efficient synthetic pathways for complex molecules.

Properties

CAS Number

137052-08-5

Product Name

1-(Tetrahydro-2H-pyran-4-yl)ethanone

IUPAC Name

1-(oxan-4-yl)ethanone

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-6(8)7-2-4-9-5-3-7/h7H,2-5H2,1H3

InChI Key

VNMXIOWPBADSIC-UHFFFAOYSA-N

SMILES

CC(=O)C1CCOCC1

Canonical SMILES

CC(=O)C1CCOCC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.